An In-Depth Technical Guide to 1-(Benzylsulfanyl)-4-nitrobenzene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(Benzylsulfanyl)-4-nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Benzylsulfanyl)-4-nitrobenzene, also known as benzyl p-nitrophenyl sulfide, is a versatile organic compound characterized by a benzyl group and a p-nitrophenyl group linked by a thioether bridge. This unique structure, incorporating a reactive nitro functionality and a cleavable benzylic C-S bond, renders it a valuable intermediate in various synthetic transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and its emerging applications, particularly in the realm of medicinal chemistry and drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(Benzylsulfanyl)-4-nitrobenzene is fundamental for its application in research and development. These properties dictate its behavior in different solvent systems and reaction conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁NO₂S | [1] |
| Molecular Weight | 245.30 g/mol | [1] |
| CAS Number | 27691-43-6 | [1] |
| Appearance | Yellowish, oily liquid or solid | [2] |
| Melting Point | Not definitively reported for this specific compound. The related p-nitrophenyl sulfide has a melting point of 158-160 °C. | [3] |
| Boiling Point | Not reported | |
| Solubility | Expected to be soluble in common organic solvents like acetone, ethanol, methanol, acetonitrile, and diethyl ether. Sparingly soluble in water. | [4] |
Synthesis and Mechanistic Pathway
The most common and efficient synthesis of 1-(Benzylsulfanyl)-4-nitrobenzene involves the nucleophilic substitution of a suitable p-nitro-substituted benzene derivative with a benzyl thiol source. A reliable method is adapted from the synthesis of p-nitrophenyl sulfide.[3]
Experimental Protocol: Synthesis of 1-(Benzylsulfanyl)-4-nitrobenzene
Materials:
-
p-Chloronitrobenzene
-
Benzyl mercaptan (benzyl thiol)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Glacial acetic acid (for recrystallization, optional)
Procedure:
-
Preparation of the Thiolate: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric equivalent of potassium hydroxide in 95% ethanol. To this solution, add one equivalent of benzyl mercaptan dropwise with stirring. The formation of the potassium benzylthiolate salt will occur.
-
Nucleophilic Substitution: To the ethanolic solution of the benzylthiolate, add one equivalent of p-chloronitrobenzene.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the ethanol can be removed under reduced pressure. The residue is then poured into cold water to precipitate the crude product.
-
Purification: The crude 1-(Benzylsulfanyl)-4-nitrobenzene is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or glacial acetic acid.
Mechanistic Rationale
The synthesis proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack by deactivating the ring and stabilizing the negatively charged intermediate (Meisenheimer complex). The benzylthiolate anion, a potent nucleophile, attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and the formation of the thioether linkage.
Caption: Synthesis of 1-(Benzylsulfanyl)-4-nitrobenzene.
Spectroscopic Characterization
The structural elucidation of 1-(Benzylsulfanyl)-4-nitrobenzene is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and p-nitrophenyl rings, as well as a singlet for the benzylic methylene protons. The protons on the p-nitrophenyl ring will appear as two doublets in the downfield region due to the electron-withdrawing effect of the nitro group.[5] The protons of the benzyl group will appear in the aromatic region, and the benzylic protons will be a singlet around 4.0-4.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for all 13 carbon atoms. The carbon atoms of the p-nitrophenyl ring will be significantly shifted downfield, particularly the carbon atom attached to the nitro group.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) typically around 1520 cm⁻¹ and 1345 cm⁻¹.[6] Other significant peaks will correspond to C-H stretching of the aromatic rings and the benzylic CH₂ group, as well as C=C stretching of the aromatic rings.[7]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 245. Key fragmentation patterns would likely involve the cleavage of the benzylic C-S bond, leading to the formation of the stable benzyl cation (m/z 91) and the p-nitrothiophenyl radical, or the p-nitrothiophenyl cation (m/z 154) and the benzyl radical.
Caption: Key fragmentation pathways in mass spectrometry.
Reactivity and Synthetic Utility
The chemical reactivity of 1-(Benzylsulfanyl)-4-nitrobenzene is dictated by its three main functional components: the nitro group, the thioether linkage, and the benzylic position.
Reduction of the Nitro Group
The nitro group can be readily and selectively reduced to an amine group under various conditions, providing a facile entry to 4-(benzylsulfanyl)aniline.[8][9] This transformation is pivotal as it introduces a versatile amino functionality that can be further elaborated, making 1-(Benzylsulfanyl)-4-nitrobenzene a valuable building block for more complex molecules.[10]
Common Reducing Agents:
-
Iron powder in the presence of an acid (e.g., HCl or acetic acid)[11]
-
Tin(II) chloride in concentrated hydrochloric acid
-
Catalytic hydrogenation (e.g., H₂, Pd/C)
Oxidation of the Sulfide
The thioether linkage can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.[12][13][14] The choice of oxidizing agent and reaction conditions allows for selective oxidation to either the sulfoxide or the sulfone. This functional group transformation can modulate the electronic and steric properties of the molecule, which is a common strategy in drug design.
Common Oxidizing Agents:
-
Hydrogen peroxide (H₂O₂)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium periodate (NaIO₄)
Cleavage of the Carbon-Sulfur Bond
The benzylic C-S bond is susceptible to cleavage under certain conditions, such as photochemical irradiation or treatment with specific reagents.[1][15] This reactivity can be exploited in synthetic strategies where the benzyl group serves as a protecting group for the thiol functionality.
Applications in Drug Discovery
While direct pharmacological applications of 1-(Benzylsulfanyl)-4-nitrobenzene are not extensively documented, its structural motifs and chemical reactivity make it a highly relevant scaffold in medicinal chemistry.
-
Building Block for Bioactive Molecules: The primary utility lies in its role as a synthetic intermediate. The reduction of the nitro group to an amine provides a key precursor for the synthesis of a wide range of compounds with potential biological activity.[10]
-
Antimicrobial and Antibacterial Agents: Derivatives of benzyl phenyl sulfide have shown promising antimicrobial and antibacterial activities.[16][17] Specifically, compounds incorporating a 4-nitrobenzyl group have demonstrated significant inhibitory effects against various microbial strains.[16] This suggests that 1-(Benzylsulfanyl)-4-nitrobenzene and its derivatives are worthy of further investigation as potential antimicrobial agents.
-
Scaffold for Drug Design: The thioether linkage is a common feature in many pharmaceuticals.[18] The ability to easily modify both the benzyl and the nitrophenyl rings, as well as the sulfur center, allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. The nitro group itself is a key pharmacophore in several approved drugs.
Conclusion
1-(Benzylsulfanyl)-4-nitrobenzene is a synthetically accessible and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity at the nitro group, sulfide linkage, and benzylic position make it an attractive starting material and building block for the construction of more complex and potentially bioactive molecules. Further exploration of its derivatives is warranted to fully realize its potential in the development of novel therapeutic agents.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitrobenzene - Sciencemadness Wiki [sciencemadness.org]
- 3. air.unipr.it [air.unipr.it]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues [mdpi.com]
- 8. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
